1-Methyl-7-nitroisatoic anhydride (1M7) is a chemical reagent widely employed in RNA structure analysis. [, , , , , ] It belongs to the class of isatoic anhydrides, characterized by a specific heterocyclic ring structure. [] Its primary role in scientific research lies in its ability to probe RNA structure at single-nucleotide resolution through a technique known as SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension). [, , , , , ]
1M7 is synthesized from a precursor molecule, 4-nitroisatoic anhydride (4NIA). [, ] The synthesis involves a methylation reaction at the nitrogen atom of the isatoic anhydride ring. While the specific details of the methylation procedure may vary, the overall goal is to introduce a methyl group to the 4NIA molecule, resulting in the formation of 1M7. [, ]
1M7 reacts selectively with the 2'-hydroxyl group of ribose sugars in RNA molecules. [, , , ] This reaction is particularly favored at nucleotides that are conformationally flexible or unconstrained, meaning those not involved in stable base pairing or tertiary interactions. [] The reaction results in the formation of a covalent adduct between 1M7 and the RNA molecule. [, ] The presence of this adduct can then be detected through various methods, including primer extension and sequencing, to infer information about RNA structure. [, , ]
The mechanism of action of 1M7 relies on the electrophilicity of its carbonyl carbon atom within the anhydride ring. [, ] This carbon atom is susceptible to nucleophilic attack by the 2'-hydroxyl group of ribose in RNA. [, ] Nucleotides that are more flexible or unconstrained are more likely to adopt a conformation that allows the 2'-hydroxyl group to attack the carbonyl carbon of 1M7, leading to the formation of the adduct. [, ]
The primary application of 1M7 is in RNA structure analysis using SHAPE chemistry. [, , , , , , ]
RNA Structure Determination: 1M7's selective reactivity towards flexible nucleotides enables researchers to distinguish between single-stranded and double-stranded regions within an RNA molecule. [, , , ] This information is crucial for determining the secondary structure of RNA, which in turn, dictates its function. [, , , ]
Monitoring RNA Folding: By analyzing the pattern of 1M7 reactivity over time, researchers can gain insights into the dynamics of RNA folding. [, ] This allows for the identification of intermediate folding states and the determination of kinetic parameters associated with RNA folding. [, ]
Studying RNA-Protein Interactions: 1M7 can be used to map regions of RNA that interact with proteins. [] By comparing the reactivity profiles of free RNA and RNA bound to a protein, researchers can identify regions protected from 1M7 modification due to protein binding.
In-cell RNA Structure Probing: While its limited solubility poses a challenge, researchers are actively exploring the use of 1M7 and its more soluble analogs for probing RNA structure within living cells. [] This would provide invaluable insights into the native structural dynamics of RNA in its natural environment.
Development of More Water-Soluble Analogs: The limited water solubility of 1M7 hinders its application in certain contexts, particularly in living cells. [] Developing analogs with improved solubility while maintaining or enhancing reactivity is a key area of focus. []
Optimization for In-cell Studies: Adapting 1M7 and its analogs for efficient delivery into cells and minimizing any potential cytotoxicity are crucial steps for widespread adoption in in-cell RNA structure probing. []
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